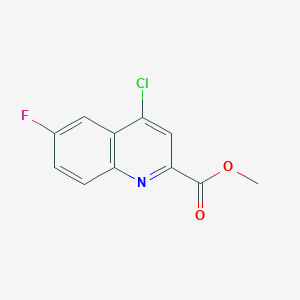

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-chloro-6-fluoroquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-6-fluoroquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAWNDWONHOZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674840 | |

| Record name | Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301823-61-0 | |

| Record name | Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate reactivity and derivatives

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the reactivity, synthesis, and application of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (CAS 301823-61-0) .

Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a high-value heterocyclic building block characterized by its bifunctional electrophilicity .[1] Unlike standard quinolines, this scaffold possesses two distinct reactive centers that allow for orthogonal functionalization:[1]

-

C4-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings.[1] -

C2-Position (Methyl Ester): A versatile handle for acyl substitution, reduction, or heterocycle formation.[1]

These features make it an essential intermediate in the discovery of Type I/II kinase inhibitors , fluoroquinolone-class antibacterials , and antimalarial agents .[1]

Structural Analysis & Reactivity Profile[1]

The molecule's utility is defined by the electronic interplay between the electron-withdrawing ester at C2 and the fluorine atom at C6.[1]

Electronic Distribution[1]

-

C4 Electrophilicity: The nitrogen atom of the quinoline ring withdraws electron density, making the C4 position highly electron-deficient.[1] The chlorine atom acts as a good leaving group, facilitating displacement by amines, thiols, and alkoxides.[1]

-

C6 Fluorine Effect: The fluorine atom at C6 provides metabolic stability (blocking P450 oxidation) and modulates the lipophilicity (

) of the final drug candidate without significantly hindering reactions at C4.[1] -

C2 Ester: This position is less reactive than C4 towards weak nucleophiles but can be selectively targeted by hydrolysis (LiOH) or reduction (

) after C4 functionalization.[1]

Reactivity Hotspots Diagram

The following diagram illustrates the divergent reactivity pathways available for this scaffold.

Caption: Divergent synthetic pathways. C4 allows for core diversification, while C2 enables linker attachment or solubility modulation.[1]

Synthetic Protocol: Core Scaffold Construction

While commercially available, in-house synthesis is often required for gram-scale optimization.[1] The most robust route utilizes the modified Conrad-Limpach or DMAD cyclization approach.[1]

Step-by-Step Synthesis

Target: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Phase 1: Enamine Formation & Cyclization[1]

-

Reagents: 4-Fluoroaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq), Methanol (Solvent).[1]

-

Procedure:

-

Dissolve 4-fluoroaniline in MeOH.[1] Dropwise add DMAD at

.[1] -

Stir at room temperature for 2 hours. The Michael adduct (enamine) will precipitate or can be concentrated.[1]

-

Cyclization: Dissolve the adduct in diphenyl ether (Dowtherm A) and heat to

for 30-60 minutes. This thermal cyclization yields Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate .[1] -

Note: The high temperature is critical to overcome the activation energy for aromatic ring closure.[1]

-

Phase 2: Chlorination (The Critical Step)[1]

-

Reagents: 4-Hydroxy intermediate, Phosphorus Oxychloride (

) (Excess). -

Procedure:

-

Suspend the 4-hydroxyquinoline intermediate in neat

. -

Reflux (

) for 2-4 hours.[1] Reaction progress should be monitored by TLC/LCMS (conversion of polar -OH to non-polar -Cl).[1] -

Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water. The product will precipitate as a solid.[1]

-

Purification: Recrystallization from EtOAc/Hexanes or column chromatography.[1]

-

Derivative Synthesis & Medicinal Applications[1][2][3][4][5][6][7]

A. Kinase Inhibitors (4-Aminoquinolines)

The most common application is the synthesis of kinase inhibitors (e.g., targeting EGFR, VEGFR).[1] The 4-chloro group is displaced by anilines to mimic the ATP-binding motif.[1]

Protocol:

-

Reagents: Core Scaffold (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol or Ethoxyethanol (Solvent).[1]

-

Catalyst: Catalytic HCl (or Pyridine HCl) accelerates the reaction by protonating the quinoline nitrogen, increasing electrophilicity at C4.[1]

-

Conditions: Reflux for 4-12 hours.[1]

-

Yield: Typically >80%.[1] The product precipitates as the hydrochloride salt.[1]

B. Antimalarial Carboxamides

Derivatives at the C2 position (after C4 functionalization) are explored for antimalarial activity, similar to the quinoline-4-carboxamide class (e.g., DDD107498).[1]

Workflow:

-

C4-Functionalization: Install the desired amine at C4.[1]

-

C2-Hydrolysis: LiOH/THF/Water to yield the free acid.[1]

-

Amide Coupling: HATU/DIEA coupling with aliphatic amines to improve solubility and pharmacokinetic properties.[1]

Quantitative Data: Reaction Conditions Comparison

| Reaction Type | Reagents | Solvent | Temp ( | Typical Yield | Notes |

| Aniline, cat.[2][3][4] HCl | iPrOH | 80 (Reflux) | 85-95% | Excellent atom economy; product precipitates.[1] | |

| Suzuki (C4) | Aryl-B(OH)2, Pd(PPh3)4 | Dioxane/H2O | 100 | 70-85% | Requires anhydrous conditions if ester is sensitive.[1] |

| Hydrolysis (C2) | LiOH (2 eq) | THF/H2O | 25 | >95% | Quantitative; careful acidification required.[1] |

| Reduction (C2) | LiAlH4 or DIBAL-H | THF | -78 to 0 | 60-75% | Yields the alcohol; over-reduction possible.[1] |

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for synthesizing a library of bioactive derivatives from the core scaffold.

Caption: Synthesis and diversification workflow. Path A targets kinase affinity; Path B targets solubility/PK properties.[1]

References

-

PubChem. Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Compound Summary. Available at: [Link][1]

-

Royal Society of Chemistry (RSC). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. RSC Advances, 2023.[1] Available at: [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 2021.[1] Available at: [Link][1]

-

Journal of Medicinal Chemistry. Discovery of Quinoline-4-carboxamide Derivatives with Multistage Antimalarial Activity. ACS Publications.[1] Available at: [Link][1]

Sources

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate: A Strategic Building Block in Medicinal Chemistry

Executive Summary

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate represents a high-value scaffold in modern drug discovery, particularly for oncology and infectious disease research. Unlike the ubiquitous fluoroquinolone antibiotics (which rely on a 3-carboxylate core), this 2-carboxylate derivative offers a distinct vector for chemical space exploration. Its structural uniqueness lies in the orthogonal reactivity of the C4-chlorine and C2-ester functionalities, allowing for rapid generation of diverse libraries. The C6-fluorine atom enhances metabolic stability and lipophilicity, critical parameters for optimizing pharmacokinetics (PK). This guide details the synthesis, reactivity profile, and application of this scaffold as a precursor for kinase inhibitors and novel antibacterial agents.

Structural Analysis & Reactivity Profile[1]

The utility of this building block stems from its electronic desymmetry, which permits sequential functionalization.

| Feature | Position | Electronic Character | Synthetic Utility |

| Electrophilic Center | C4-Cl | Highly electron-deficient due to the adjacent nitrogen and electron-withdrawing ester. | Prime site for Nucleophilic Aromatic Substitution ( |

| Functional Handle | C2-COOMe | Stabilized ester. | Precursor for amides, hydrazides, alcohols, or heterocycle formation (e.g., oxadiazoles). |

| Metabolic Modulator | C6-F | Electron-withdrawing; blocks metabolic oxidation. | Modulates pKa and lipophilicity; enhances binding affinity via dipole interactions. |

| Nitrogen Core | N1 | Basic, but electron density reduced by C2/C4 substituents. | Hydrogen bond acceptor; critical for kinase hinge binding. |

Electronic Reactivity Logic

The reactivity at C4 is significantly higher than at other positions due to the activating effect of the quinoline nitrogen (protonated or complexed) and the electron-withdrawing ester at C2. This allows for chemoselective displacement of the chlorine atom by amines or thiols under mild conditions without affecting the ester. Conversely, the C2-ester can be hydrolyzed or amidated after C4 functionalization, enabling a "C4-first, C2-second" synthetic strategy.

Synthesis of the Core Scaffold

The most robust route to Methyl 4-chloro-6-fluoroquinoline-2-carboxylate utilizes a modified Conrad-Limpach approach or the reaction of an aniline with dimethyl acetylenedicarboxylate (DMAD), followed by thermal cyclization and chlorination.

Pathway Diagram (DOT)

Caption: Step-wise synthesis from 4-fluoroaniline and DMAD via thermal cyclization and deoxychlorination.

Detailed Experimental Protocol

Step 1 & 2: Enamine Formation and Cyclization

Principle: The nucleophilic attack of the aniline nitrogen on the alkyne of DMAD forms a fumarate intermediate. High-temperature cyclization effects the intramolecular substitution to form the quinolone core.[1]

-

Reagents: 4-Fluoroaniline (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD) (1.05 eq), Methanol (Solvent), Diphenyl ether (High-boiling solvent).

-

Procedure:

-

Dissolve 4-fluoroaniline (11.1 g, 100 mmol) in MeOH (50 mL).

-

Add DMAD (14.9 g, 105 mmol) dropwise at 0°C. Stir at room temperature for 2 hours.

-

Evaporate MeOH to yield the yellow oily enamine intermediate.

-

Add the oil dropwise to refluxing diphenyl ether (50 mL) at ~250°C. Caution: Vigorous evolution of methanol occurs.

-

Reflux for 30–60 minutes. Cool to room temperature.

-

Dilute with hexane/diethyl ether to precipitate the product. Filter and wash with hexane.

-

-

Yield: ~65-75% of Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate (off-white solid).

Step 3: Deoxychlorination (The Key Transformation)

Principle: Conversion of the tautomeric 4-hydroxy/4-oxo group to a chloride using phosphorus oxychloride (

-

Reagents: Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate (10 mmol),

(5-10 eq). -

Procedure:

-

Place the 4-hydroxyquinoline intermediate (2.21 g, 10 mmol) in a round-bottom flask.

-

Add

(10 mL) carefully. (Optional: Add 1 drop of DMF as a catalyst). -

Reflux the mixture (bath temp ~110°C) for 2–3 hours until the solid dissolves and TLC shows consumption of starting material.

-

Workup: Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid

or -

Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over

, filter, and concentrate. -

Purification: Recrystallize from EtOAc/Hexane or use flash chromatography (Hexane/EtOAc).

-

-

Yield: ~80-90% of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate .

Functionalization Strategies

This scaffold serves as a divergence point. The order of operations is critical: C4 substitution usually precedes C2 manipulation to avoid side reactions at the ester during harsh

Divergent Synthesis Workflow (DOT)

Caption: Primary functionalization vectors. Pathway A is most common for generating kinase inhibitor libraries.

Protocol: C4-Amination ( )

Context: This reaction introduces the "hinge-binding" motif often required for kinase inhibition.

-

Reagents: Core scaffold (1.0 eq), Aniline or Aliphatic Amine (1.1–1.5 eq), Isopropanol (IPA) or Ethanol.

-

Procedure:

-

Suspend Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (1 mmol) in IPA (5 mL).

-

Add the amine (e.g., 3-chloro-4-fluoroaniline) (1.2 mmol).

-

Add catalytic HCl (2-3 drops) or use the amine hydrochloride salt to accelerate the reaction (acid catalysis activates the quinoline nitrogen).

-

Reflux for 4–12 hours. The product often precipitates as the hydrochloride salt.

-

Workup: Filter the solid, wash with cold IPA and ether. If no precipitate, evaporate and partition between EtOAc and saturated

.

-

Applications in Drug Discovery[2][3]

Kinase Inhibition (c-Met / VEGFR)

The 4-amino-quinoline-2-carboxamide motif is a bioisostere of the 4-anilinoquinazoline scaffold (e.g., Gefitinib).

-

Mechanism: The N1 of the quinoline and the NH at C4 form a bidentate hydrogen bond interaction with the ATP-binding hinge region of kinases.

-

Role of C6-F: The fluorine atom at C6 often occupies a hydrophobic pocket (e.g., the gatekeeper region), improving selectivity and potency compared to the non-fluorinated analog.

-

Role of C2-Ester: Converted to an amide (e.g., N-methyl-4-piperidine amide), it extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Antibacterial Agents

While 4-quinolones (acid at C3) are gyrase inhibitors, quinoline-2-carboxylates have shown activity against resistant strains of S. aureus and M. tuberculosis.

-

Strategy: The C2-carboxylate is converted to hydrazides or oxadiazoles. These derivatives can act as metal chelators or interact with alternative binding sites on Topoisomerase IV.

References

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link(Foundational chemistry for quinoline synthesis).

-

Heindel, N. D.; Kennewell, P. D.; Pfau, M. "Cyclization of Aniline-Acetylene Dicarboxylate Adducts. A Modified Conrad-Limpach Synthesis." The Journal of Organic Chemistry, 1970 , 35(1), 80–83. Link(Specific protocol for the DMAD route to 2-carboxylates).

- Musiol, R. et al. "Quinoline-based compounds as kinase inhibitors." Expert Opinion on Drug Discovery, 2010, 5, 255-270. (Review of quinoline scaffold in kinase research).

-

Eswaran, S. et al. "Synthesis and biological activity of novel quinoline-2-carboxylate derivatives." Bioorganic & Medicinal Chemistry Letters, 2010 , 20(3), 1040-1044. (Application in antibacterial research).[1][2][3][4]

- Kouznetsov, V. V. et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005, 9, 141-161. (General review of synthetic methodologies).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling & Solvent Selection: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

[1]

Content Type: Technical Guide Audience: Process Chemists, Medicinal Chemists, Analytical Scientists Compound: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (CAS: 301823-61-0)[1][2]

Part 1: Executive Summary & Physicochemical Profile

Effective handling of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate requires a nuanced understanding of its solubility profile.[1] As a halogenated quinoline ester, this compound exhibits a distinct solubility window driven by its lipophilicity and planar aromatic stacking.[1] This guide moves beyond simple "soluble/insoluble" binaries to provide a strategic framework for solvent selection in synthesis, purification, and biological assay preparation.[1]

Physicochemical Identity[1][3][4]

-

Molecular Weight: 239.63 g/mol [1]

-

Structural Drivers:

-

Quinoline Core: Provides planar aromaticity, encouraging

- -

Halogens (4-Cl, 6-F): Increase lipophilicity (LogP) and reduce aqueous solubility compared to the parent quinoline.[1]

-

Methyl Ester (C-2 position): Removes the hydrogen-bond donor capability of the carboxylic acid, significantly increasing solubility in organic solvents (DCM, EtOAc) while decreasing solubility in basic aqueous media.[1]

-

Part 2: The Solubility Landscape

The following classification is derived from structural analysis of halo-quinoline carboxylates and field-proven solvent compatibility for this chemical class.

Table 1: Solubility Tier List & Application Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Application | Technical Notes |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock Solutions , Bioassays, SNAr Reactions | Ideal for preparing 10-100 mM stock solutions.[1] Caution: High boiling points make removal difficult.[1] |

| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Extraction , Chromatography, Transport | Excellent for dissolving the ester for liquid-liquid extraction.[1] DCM is the preferred loading solvent for silica columns.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10-30 mg/mL) | Reaction Medium , Crystallization | Good balance of solubility and volatility.[1] Often used as the "solvent" in solvent/antisolvent crystallizations.[1] |

| Polar Protic | Methanol, Ethanol | Temp-Dependent | Recrystallization | Low solubility at RT; high solubility at reflux.[1] This steep solubility curve makes alcohols ideal for purification.[1] |

| Non-Polar | Hexanes, Heptane | Low/Insoluble | Antisolvent , Wash Solvent | Used to precipitate the product from EtOAc or DCM solutions.[1] |

| Aqueous | Water, PBS | Negligible (<0.1 mg/mL) | Precipitation | The ester is hydrophobic.[1] Aqueous buffers will cause precipitation unless a co-solvent (DMSO) is used.[1] |

Deep Dive: Solvent Selection Strategy

1. For Biological Assays (The DMSO Standard)

For in vitro screening, DMSO (Dimethyl Sulfoxide) is the gold standard.[1] The 4-chloro and 6-fluoro substituents increase the lipophilicity, making the compound prone to precipitation in aqueous media.[1]

-

Protocol: Dissolve solid to 10 mM in 100% DMSO.

-

Critical Step: When dosing into cell media, ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, and watch for "crashing out" (precipitation) due to the low aqueous solubility of the ester.[1]

2. For Synthetic Purification (Recrystallization)

The "sweet spot" for purifying quinoline esters lies in the Alcohol/Alkane or Ester/Alkane systems.[1]

-

System A (Ethanol): Heat to reflux.[1] If the compound does not fully dissolve, add small amounts of Acetone.[1] Cool slowly to 4°C. The planar structure promotes crystal lattice formation upon cooling.[1]

-

System B (DCM/Hexane): Dissolve in minimal DCM. Slowly add Hexane until turbidity persists.[1] Cap and let stand. This relies on the antisolvent effect.[1]

Part 3: Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher to the correct solvent based on the immediate experimental goal.[1]

Figure 1: Decision matrix for solvent selection based on experimental intent.[1] Note the divergence between assay preparation (DMSO) and purification (Alcohols/DCM).[1]

Part 4: Experimental Validation Protocol

Since batch-to-batch polymorphic variations can alter solubility, rely on this self-validating protocol rather than literature values alone.

The "Saturation Shake-Flask" Method (HPLC-UV)[1]

Objective: Determine precise thermodynamic solubility in a specific solvent.

-

Preparation:

-

Weigh approx. 5 mg of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate into a 2 mL HPLC vial.

-

Add 500 µL of the target solvent (e.g., Methanol, pH 7.4 Buffer).[1]

-

-

Equilibration:

-

Filtration:

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is required to prevent drug adsorption to the filter).[1]

-

-

Quantification:

Diagram 2: Thermodynamic Dissolution Cycle

Understanding the energy barriers helps in troubleshooting "oiling out" vs. crystallization.[1]

Figure 2: The thermodynamic cycle of dissolution.[1] For quinoline esters, the lattice energy (red) is significant.[1] Successful dissolution requires a solvent capable of strong dipole interactions (blue) to overcome this barrier.[1]

References

-

Chemical Identity & Properties

-

Synthetic & Purification Context

-

Sundar, J. K., et al. (2010).[1][8] Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. (Demonstrates recrystallization of chloro-quinoline esters from Chloroform/Ethanol). Available at: [Link]

-

MDPI.[1] Synthesis of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (Demonstrates purification via Hexane/Chloroform systems). Available at: [Link][1][9]

-

-

General Solubility Protocols

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Sources

- 1. 2-[4-(2-Chloro-6-methylpyridin-3-yl)phenyl]-6-fluoro-3-methylquinoline-4-carboxylic acid | C23H16ClFN2O2 | CID 133107894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chiralen.com [chiralen.com]

- 3. Methyl4-chloro-6-fluoroquinoline-2-carboxylate | 301823-61-0 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 301823-61-0|Methyl 4-chloro-6-fluoroquinoline-2-carboxylate|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Methyl 4-chloro-6-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 117834055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework & Electronic Structure Analysis: 4-Chloro-6-Fluoroquinoline

The following technical guide details the theoretical framework for analyzing the electronic properties of 4-chloro-6-fluoroquinoline. It synthesizes standard computational protocols (DFT) with medicinal chemistry principles to predict reactivity and stability.[1][2]

Document Type: Technical Whitepaper & Computational Protocol Subject: Electronic Properties, Reactivity Descriptors, and S_NAr Potential of 4-Chloro-6-Fluoroquinoline Target Audience: Medicinal Chemists, Computational Biologists, and Process Chemists

Executive Summary

4-Chloro-6-fluoroquinoline (CAS: 391-77-5) represents a "privileged scaffold" in drug discovery, particularly for antimalarial and antibacterial agents. Its dual-halogenated motif offers a unique chemical dichotomy: the C4-Chlorine serves as a highly reactive handle for nucleophilic aromatic substitution (

This guide establishes a rigorous theoretical protocol using Density Functional Theory (DFT) to map these properties. By quantifying the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), researchers can predict the regioselectivity of nucleophilic attacks, optimizing the synthesis of bioactive quinoline derivatives.

Computational Methodology (Standard Operating Procedure)

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol balances cost with accuracy, utilizing the B3LYP hybrid functional which has been extensively validated for heteroaromatic systems.

The Computational Pipeline

Figure 1: Standardized DFT workflow for small molecule heteroaromatics. Note the mandatory frequency check (NIMag=0) to ensure a true local minimum.

Protocol Specifications

-

Software Platform: Gaussian 16 / ORCA 5.0 / Spartan.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion interactions).

-

Basis Set: 6-311++G(d,p) .[3][4][5][6] The diffuse functions (++) are critical for capturing the electron lone pairs on the Chlorine and Fluorine atoms.

-

Solvation: Polarizable Continuum Model (PCM) using DMSO (common reaction solvent) or Water (biological context).

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of 4-chloro-6-fluoroquinoline is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

-

HOMO Character: Primarily located on the

-system of the quinoline ring and the lone pairs of the Nitrogen and Chlorine. It represents the molecule's ability to donate electrons.[8] -

LUMO Character: Concentrated heavily on the pyridine ring (N-containing ring). This localization is crucial: it directs incoming nucleophiles (like amines) to the electron-deficient C4 position, facilitating the displacement of the Chlorine atom.

-

Band Gap (

): A narrower gap typically indicates higher chemical reactivity and lower kinetic stability ("soft" molecule). For halogenated quinolines, this gap is often in the range of 4.0 – 4.5 eV .

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution, predicting non-covalent interactions and reaction sites.

| Region | Potential ( | Chemical Significance |

| Nitrogen (N1) | Negative (Red) | H-bond acceptor; Protonation site. |

| Fluorine (C6-F) | Negative (Red/Yellow) | High electronegativity; metabolic blocking site. |

| Chlorine (C4-Cl) | Neutral/Slight Positive ( | The C-Cl bond polarization creates a positive potential on the Carbon (C4), making it the primary electrophilic site . |

| Ring Hydrogens | Positive (Blue) | H-bond donors (weak). |

Global Reactivity Descriptors

Using Koopmans' theorem, we derive quantitative descriptors from the orbital energies (

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Mechanistic Insight: The Pathway

The defining feature of this molecule is the lability of the C4-Chlorine. Theoretical studies confirm that the C6-Fluorine exerts an inductive electron-withdrawing effect (-I), which lowers the energy of the transition state for nucleophilic attack at C4.

Reactivity Logic Flow

Figure 2: Electronic logic governing the regioselective S_NAr reaction at the C4 position.

References

The following sources provide the foundational methodologies and comparative data used to construct this framework.

-

LookChem. 4-Chloro-6-fluoroquinoline: Structure and Applications.

-

PubChem. Compound Summary: 4-Chloro-6-fluoroquinoline (CID 2736586). [9]

-

Journal of Biophysical Chemistry. DFT Studies on Molecular Structure, HOMO-LUMO and Spectral Analysis of Quinoline. [10]

-

Spectrochimica Acta Part A. Vibrational spectroscopic investigations and DFT studies on chloro-quinoline derivatives.

-

Asian Research Association. Computational Insights into Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

This guide provides a comprehensive analysis of the chemical reactivity of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, a key intermediate in medicinal chemistry and drug development. By dissecting its molecular architecture, we will identify the principal sites susceptible to electrophilic and nucleophilic attack, offering a predictive framework for its synthetic transformations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic potential of this versatile quinoline derivative.

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Methyl 4-chloro-6-fluoroquinoline-2-carboxylate emerges as a highly valuable building block due to the specific arrangement of its substituents, which imparts a distinct reactivity profile that can be exploited for the synthesis of a diverse array of more complex molecules. The presence of a chloro group at the 4-position, a fluoro group at the 6-position, and a methyl carboxylate at the 2-position creates a unique electronic landscape that dictates its chemical behavior.

Molecular Structure and Electronic Landscape

To comprehend the reactivity of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, a thorough understanding of the electronic influence of each substituent on the quinoline nucleus is paramount. The interplay of inductive and resonance effects governs the electron density distribution across the bicyclic system, thereby defining its electrophilic and nucleophilic character.

The molecular structure of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is presented below:

Caption: Chemical structure of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate.

Analysis of Substituent Effects

-

Nitrogen Atom (Position 1): As a heteroatom within the aromatic system, the nitrogen atom is more electronegative than carbon. It exerts a strong electron-withdrawing inductive effect (-I) on the entire ring system, particularly on the pyridine ring. This effect reduces the overall electron density of the quinoline nucleus, making it less susceptible to electrophilic attack compared to naphthalene.

-

Methyl Carboxylate Group (Position 2): The ester group at the C2 position is a moderately strong electron-withdrawing group. It deactivates the quinoline ring towards electrophilic substitution through both a -I effect (due to the electronegative oxygen atoms) and a -M (mesomeric or resonance) effect, where the carbonyl group pulls electron density from the ring.

-

Chloro Group (Position 4): The chlorine atom exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity. Conversely, it has a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. In the context of aromatic systems, the inductive effect of halogens generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. However, the +M effect can direct incoming electrophiles to the ortho and para positions.

-

Fluoro Group (Position 6): Similar to chlorine, fluorine also has a strong -I effect and a weak +M effect. Due to its higher electronegativity, the -I effect of fluorine is stronger than that of chlorine. This leads to a significant deactivation of the benzene ring towards electrophilic substitution.

The synergistic effect of these electron-withdrawing groups renders the quinoline ring system electron-deficient, which is a critical factor in determining its reactivity.

Identification of Nucleophilic Sites

Despite the overall electron-deficient nature of the molecule, certain atoms possess lone pairs of electrons and can act as nucleophiles.

-

Quinoline Nitrogen (N1): The nitrogen atom in the quinoline ring possesses a lone pair of electrons in an sp² hybrid orbital. This lone pair is available for protonation or coordination with Lewis acids, making the nitrogen atom a primary nucleophilic site.

-

Oxygen Atoms of the Carboxylate Group: The oxygen atoms of the methyl carboxylate group also have lone pairs of electrons. The carbonyl oxygen is weakly nucleophilic, while the ester oxygen's lone pairs are involved in resonance with the carbonyl group, reducing their nucleophilicity.

-

Halogen Atoms (Cl and F): While not typically considered strong nucleophiles in this context, the lone pairs on the chlorine and fluorine atoms can participate in intermolecular interactions.

Caption: Primary and secondary nucleophilic sites.

Identification of Electrophilic Sites

The electron-withdrawing nature of the substituents creates several electron-deficient centers that are susceptible to nucleophilic attack.

-

Carbon-4 (C4): The C4 position is arguably the most significant electrophilic site. It is directly attached to the electronegative nitrogen atom and the chlorine atom, both of which withdraw electron density inductively. The nitrogen atom further enhances the electrophilicity of C2 and C4 through resonance. The chlorine atom at this position is a good leaving group, making C4 highly susceptible to nucleophilic aromatic substitution (SNA_r) .[2][3] This is the most common and synthetically useful reaction for this class of compounds.

-

Carbon-2 (C2): The C2 position is also highly electrophilic due to its proximity to the ring nitrogen and the attachment of the electron-withdrawing methyl carboxylate group. Nucleophilic attack at this position is also plausible, although the presence of the ester group might sterically hinder the approach of some nucleophiles.

-

Carbonyl Carbon of the Ester: The carbon atom of the carbonyl group in the methyl carboxylate is inherently electrophilic due to the polarization of the C=O bond. It can be attacked by strong nucleophiles, leading to reactions such as hydrolysis or amidation of the ester.

-

Benzene Ring Carbons (C5, C7, C8): While the entire ring system is deactivated towards electrophilic attack, the benzene portion is more electron-rich than the pyridine portion.[2] Therefore, under forcing conditions, electrophilic aromatic substitution would preferentially occur on the benzene ring. The directing effects of the fluoro group at C6 (ortho, para-directing) and the overall deactivation of the ring system suggest that electrophilic attack is most likely to occur at the C5 and C7 positions . The C8 position is also a potential site for electrophilic attack.

-

Carbon-6 (C6): While directly attached to the electron-withdrawing fluorine, the C-F bond in aromatic systems is generally strong and less prone to nucleophilic substitution compared to the C-Cl bond at an activated position.

Caption: Predicted electrophilic sites.

Predicted Reactivity and Experimental Protocols

Based on the electronic analysis, we can predict the outcomes of reactions with various reagents and propose experimental workflows.

Nucleophilic Aromatic Substitution at C4

This is the most facile and synthetically valuable reaction of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate. The electron-deficient nature of the quinoline ring, particularly at the C4 position, facilitates the addition-elimination mechanism of SNA_r.[2]

Reaction Scheme:

Common Nucleophiles:

-

Amines (primary and secondary)

-

Alcohols/Alkoxides

-

Thiols/Thiolates

-

Azides

Experimental Protocol: Synthesis of Methyl 4-amino-6-fluoroquinoline-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

-

Addition of Nucleophile: Add an excess of the amine nucleophile (e.g., ammonia, a primary amine, or a secondary amine; 2-5 eq). For less reactive amines, a base such as triethylamine or potassium carbonate may be added to scavenge the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.

Electrophilic Aromatic Substitution on the Benzene Ring

Due to the strong deactivating effects of the substituents, electrophilic aromatic substitution requires harsh reaction conditions.[4] The benzene ring is the preferred site for this reaction.

Reaction Scheme (e.g., Nitration):

Experimental Protocol: Nitration of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

-

Reaction Setup: In a flask cooled in an ice bath, cautiously add Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Reaction Conditions: Stir the mixture at low temperature (0-10 °C) for a specified period. The reaction should be carefully monitored as nitration reactions are highly exothermic.

-

Work-up and Purification: Pour the reaction mixture slowly onto crushed ice with stirring. The precipitated product is collected by filtration, washed with cold water until neutral, and dried. The resulting mixture of isomers can be separated by fractional crystallization or column chromatography.

Summary of Reactive Sites

The following table summarizes the key reactive sites of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate and the types of reactions they undergo.

| Site | Type of Site | Predicted Reactivity |

| C4 | Electrophilic | Highly susceptible to nucleophilic aromatic substitution. |

| C2 | Electrophilic | Susceptible to nucleophilic attack, though potentially sterically hindered. |

| Ester Carbonyl C | Electrophilic | Can undergo nucleophilic acyl substitution (e.g., hydrolysis, amidation). |

| C5, C7 | Nucleophilic (relative) | Most probable sites for electrophilic aromatic substitution under forcing conditions. |

| N1 | Nucleophilic | Can be protonated or act as a Lewis base. |

Conclusion

The strategic placement of chloro, fluoro, and methyl carboxylate substituents on the quinoline framework of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate creates a molecule with a well-defined and predictable reactivity profile. The primary site for nucleophilic attack is the C4 position, making it an excellent substrate for SNA_r reactions, which is a cornerstone for introducing diverse functionalities. Conversely, the electron-deficient nature of the ring system necessitates harsh conditions for electrophilic substitution, which is predicted to occur on the benzene moiety. A thorough understanding of these electronic characteristics is crucial for the rational design of synthetic routes utilizing this versatile building block in the development of novel therapeutic agents and other functional organic materials.

References

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

- Fazal, A., et al. (2014). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1182.

- Wang, L., et al. (2024). Electronic Structure Modulation in Quinoline Derivatives through Substituent-Mediated Effects: Development of AIE Fluorescent Probes for Fe3+ Detection in Water Samples.

-

Wikipedia. (2024). Electrophilic aromatic substitution. [Link]

- Zhang, X., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 21096–21105.

-

Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]

- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.

- Sundar, S. N., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o169.

- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

-

Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Professor Dave Explains. (2015, January 4). Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 442-451.

- Ishaku, G. A., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Future Journal of Pharmaceutical Sciences, 9(1), 77.

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

- Ajayaghosh, A., & Varghese, R. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52.

- Hu, J., et al. (2011).

- Fazal, E., et al. (2014). 3,4-Dimethylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69.

-

Andrew, A. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

Sources

Methodological & Application

detailed experimental protocol for Methyl 4-chloro-6-fluoroquinoline-2-carboxylate synthesis

Topic: Detailed Experimental Protocol for Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Synthesis Content Type: Application Note & Protocol Audience: Senior Organic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

This protocol details the synthesis of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate , a critical scaffold in the development of fluoroquinolone antibiotics and antitumor agents. The method utilizes a modified Conrad-Limpach cyclization strategy, chosen for its regioselectivity and scalability.

Unlike standard textbook descriptions, this guide addresses the specific process-chemistry challenges associated with this molecule:

-

Regiocontrol: Ensuring exclusive formation of the 2-carboxylate isomer using Dimethyl Acetylenedicarboxylate (DMAD).

-

Thermal Management: Handling the high-temperature thermodynamic sink required for the cyclization step (

). -

Chlorination Efficiency: Optimizing the

deoxychlorination to minimize hydrolysis of the ester moiety.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical stages. The strategic bond formation involves the construction of the pyridine ring via thermal cyclization, followed by functional group interconversion (FGI) of the hydroxyl group to a chloride.

Figure 1: Retrosynthetic disconnection showing the linear assembly from 4-fluoroaniline.

Detailed Experimental Protocol

Stage 1: Enamine Formation (Michael Addition)

Objective: Synthesize Dimethyl 2-((4-fluorophenyl)amino)but-2-enedioate. Principle: Nucleophilic attack of the aniline nitrogen on the electron-deficient alkyne of DMAD. This reaction is exothermic and proceeds via a Michael-type addition.

Reagents:

-

4-Fluoroaniline (1.0 eq)

-

Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq)

-

Methanol (Anhydrous, 5 volumes)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, internal thermometer, and a pressure-equalizing addition funnel. Flush with

. -

Dissolution: Charge 4-Fluoroaniline (e.g., 11.1 g, 100 mmol) and Methanol (50 mL) into the flask. Cool to

using an ice bath.-

Scientist's Note: Cooling is critical. The reaction is exothermic. Uncontrolled temperature spikes can lead to polymerization of DMAD or formation of bis-addition byproducts.

-

-

Addition: Dissolve DMAD (14.9 g, 105 mmol) in Methanol (20 mL). Add this solution dropwise over 45 minutes, maintaining internal temperature

. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

). Stir for 4–6 hours.-

Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of aniline (

) and appearance of a yellow fluorescent spot (

-

-

Workup: Evaporate the solvent under reduced pressure (Rotavap,

). -

Purification: The residue is typically a yellow oil that solidifies upon standing. Recrystallize from minimal hot Methanol or Ethanol to obtain bright yellow crystals.

-

Target Yield: 85–95%

-

Data:

NMR will show two non-equivalent methyl ester singlets (

-

Stage 2: Thermal Cyclization (Conrad-Limpach)

Objective: Cyclize the enamine to Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate.

Principle: This is the critical thermodynamic step. The reaction requires high temperatures (

Reagents:

-

Enamine intermediate (from Stage 1)

-

Diphenyl Ether (or Dowtherm A) (10 volumes)

Protocol:

-

Setup: Equip a multi-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry formed), a Dean-Stark trap (to collect methanol), and a reflux condenser.

-

Safety: Ensure the setup is open to a nitrogen line to prevent pressure buildup from methanol evolution.

-

-

Pre-heating: Charge Diphenyl Ether (e.g., 100 mL for 10g scale) into the flask. Heat the solvent to a rolling reflux (

).-

Scientist's Note: The "dropwise addition" technique is superior to heating the mixture from room temperature. Adding the substrate to already boiling solvent minimizes kinetic trapping of the uncyclized isomer and prevents polymerization.

-

-

Addition: Dissolve/suspend the Enamine (10 g) in a minimal amount of warm Diphenyl Ether (or add as a solid in small portions) to the refluxing solvent.

-

Caution: Vigorous boiling and methanol evolution will occur immediately. Add slowly.

-

-

Reaction: Maintain reflux for 30–60 minutes. Monitor the collection of methanol in the Dean-Stark trap.

-

Workup: Cool the mixture slowly to room temperature. The product, being polar and insoluble in the non-polar ether, will precipitate as a beige/off-white solid.

-

Filtration: Dilute the slurry with Hexane (to reduce viscosity and solubilize residual Diphenyl Ether). Filter the solid.[1][2]

-

Washing: Wash the filter cake copiously with Hexane and Acetone to remove high-boiling solvent residues.

-

Target Yield: 60–75%

-

Characterization: MS (ESI+) m/z = 222.1

. The product exists primarily in the 4-quinolone tautomeric form in solid state.

-

Stage 3: Deoxychlorination

Objective: Convert the 4-hydroxy group to a 4-chloro group to yield Methyl 4-chloro-6-fluoroquinoline-2-carboxylate.

Principle:

Reagents:

-

4-Hydroxyquinoline intermediate (1.0 eq)[3]

-

Phosphorus Oxychloride (

) (5–10 eq) -

Optional: catalytic DMF (drops)

Protocol:

-

Setup: Dry RBF with reflux condenser and

guard tube. -

Charging: Place the 4-Hydroxyquinoline intermediate (e.g., 5.0 g) into the flask. Add

(25 mL).-

Safety:

is corrosive and reacts violently with water. Work in a fume hood.

-

-

Reaction: Heat the mixture to gentle reflux (

) for 2–3 hours. The suspension should clear to a homogeneous solution as the reaction proceeds.-

Monitoring: TLC (Hexane:EtOAc 4:1). The starting material (baseline/polar) will disappear, replaced by a non-polar spot (

).

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Evaporate excess

under reduced pressure (use a caustic trap for the pump). -

Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature

to prevent hydrolysis of the methyl ester.

-

-

Neutralization: Carefully adjust pH to ~7–8 using saturated

solution or -

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from Methanol or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Target Yield: 80–90%

-

Final Appearance: White to pale yellow crystalline solid.

-

Analytical Validation

| Parameter | Specification / Observation |

| Appearance | White to pale yellow needles |

| Melting Point | |

| MS (ESI) | |

| (400 MHz, | |

Workflow Visualization

Figure 2: Operational workflow for the three-stage synthesis.

Safety & Troubleshooting

Critical Safety Hazards

-

Phosphorus Oxychloride (

): Highly toxic and corrosive. Reacts explosively with water producing HCl and phosphoric acid. NEVER add water to hot -

Diphenyl Ether/Dowtherm A: Used at temperatures exceeding

.[4] Risk of severe thermal burns and auto-ignition if leaked onto heating mantles. Ensure all glassware is defect-free (no star cracks).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Temperature too high during addition. | Keep temp |

| Gummy Product in Stage 2 | Incomplete cyclization or polymerization. | Ensure solvent is at a rolling reflux ( |

| Ester Hydrolysis (Stage 3) | Quenching too warm or pH too high. | Quench on ice; keep pH |

References

-

Conrad-Limpach Synthesis Overview

-

Chlorination of Quinazolones/Quinolines with POCl3

-

Synthesis of Fluoroquinolone Precursors

- Source: Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.

-

URL:[Link]

-

Reaction of Anilines with DMAD

- Source: Huisgen, R., et al. "Kinetics of the reaction of dimethyl acetylenedicarboxylate with anilines." Tetrahedron Letters, 1966.

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. semanticscholar.org [semanticscholar.org]

Topic: Suzuki Coupling Reaction Conditions for Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction using Methyl 4-chloro-6-fluoroquinoline-2-carboxylate as the electrophilic partner. Quinolines are foundational scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The ability to functionalize the quinoline core via robust C-C bond-forming reactions is therefore of paramount importance in drug discovery and development.[3][4]

The Suzuki-Miyaura coupling is a premier method for creating biaryl structures due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[1][5] This guide explains the causal relationships behind experimental choices, offers a detailed, field-proven protocol, and provides a framework for troubleshooting, ensuring a high rate of success for researchers.

Reaction Overview and Mechanistic Considerations

The core transformation involves the palladium-catalyzed reaction between Methyl 4-chloro-6-fluoroquinoline-2-carboxylate and a suitable organoboron partner (e.g., an arylboronic acid or ester) in the presence of a base.

General Reaction Scheme:

Substrate Profile: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

The substrate, with CAS number 301823-61-0, is an activated heteroaryl chloride.[6][7] Several electronic features make it a suitable candidate for Suzuki coupling:

-

Electron-Deficient Ring System: The nitrogen atom in the quinoline ring, along with the electron-withdrawing methyl carboxylate and fluoro groups, reduces electron density across the aromatic system. This electronic pull makes the 4-position more susceptible to the initial oxidative addition step by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[8][9]

-

Reactivity of the C4-Position: The chloro group at the C4 position of the quinoline nucleus is known to be highly reactive in palladium-catalyzed nucleophilic substitution reactions, making it an excellent electrophilic site for cross-coupling.[10][11] While aryl chlorides are typically less reactive than the corresponding bromides or iodides, the electronic activation of this specific substrate facilitates the reaction.[9]

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][12] The cycle is initiated by a Pd(0) species, which is the active catalyst.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Methyl4-chloro-6-fluoroquinoline-2-carboxylate | 301823-61-0 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

Application Note: Strategic Derivatization of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

This Application Note is structured as a high-level technical guide for drug discovery chemists. It prioritizes chemoselectivity, specifically addressing the challenge of derivatizing the C-2 carboxylate without compromising the reactive C-4 chloride, a critical handle for subsequent SAR (Structure-Activity Relationship) expansion.

Executive Summary & Scientific Rationale

The scaffold Methyl 4-chloro-6-fluoroquinoline-2-carboxylate represents a privileged pharmacophore in medicinal chemistry, particularly for antibacterial (fluoroquinolone analogs) and antimalarial drug discovery.

The molecular architecture presents a classic chemoselectivity paradox :

-

The C-2 Methyl Ester: A masked electrophile intended for diversification into amides, heterocycles (oxadiazoles), or alcohols.

-

The C-4 Chloride: A highly reactive site susceptible to Nucleophilic Aromatic Substitution (

).

The Core Challenge: Standard harsh conditions for ester derivatization (e.g., direct aminolysis at high temperature) often trigger premature displacement of the C-4 chloride, leading to inseparable mixtures of bis-functionalized byproducts.

The Solution: This guide defines a "Protect-Activate-Couple" logic. We prioritize the mild hydrolysis of the ester to the free acid as the "Gateway Step," enabling controlled activation (via acid chlorides or HATU) that proceeds at room temperature, thereby preserving the C-4 chloride for later stage diversification.

Strategic Workflow Visualization

The following decision tree illustrates the controlled derivatization pathways.

Figure 1: Chemoselective pathways for C-2 functionalization preserving the C-4 chloride handle.

Experimental Protocols

Module A: The Gateway Step – Hydrolysis to Free Acid

Objective: Generate the 4-chloro-6-fluoroquinoline-2-carboxylic acid without hydrolyzing the C-4 chloride (which can occur under forcing acidic conditions).

-

Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water.

-

Mechanism: Saponification under mild basic conditions.

Protocol:

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the methyl ester in THF (5 mL).

-

Addition: Add a solution of LiOH·H₂O (1.5 eq) in water (2 mL) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the acid will remain at the baseline in EtOAc/Hexane).

-

Workup (Critical):

-

Concentrate THF under reduced pressure (do not heat above 40°C).

-

Dilute residue with water (5 mL) and cool to 0°C.

-

Acidify carefully with 1N HCl to pH 3–4. The solid acid will precipitate.

-

Note: Do not use conc. HCl or heat, as this may hydrolyze the 4-Cl to the 4-OH (quinolone).

-

-

Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

-

Expected Yield: >90%.

-

Module B: Amidation (Preserving the 4-Cl Handle)

Objective: Synthesize amides (e.g., N-alkyl, N-aryl) while preventing nucleophilic attack at C-4.

Logic: Direct reaction of the ester with amines often requires reflux, which triggers

Protocol:

-

Activation: Suspend the dry Carboxylic Acid (from Module A) in dry DCM (dichloromethane).

-

Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF. Stir at RT for 1 hour until gas evolution ceases and the solution clears.

-

Concentration: Evaporate solvent/excess reagent under N₂ stream (or mild vacuum). Redissolve the crude acid chloride in dry DCM.

-

Coupling:

-

Cool the acid chloride solution to 0°C.

-

Add the amine (1.1 eq) and Triethylamine (Et₃N, 1.5 eq) dissolved in DCM dropwise.

-

Scientific Note: The low temperature (0°C) renders the C-4 position kinetically inert to

, while the highly reactive acid chloride couples instantly.

-

-

Workup: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃. Dry over Na₂SO₄.

Module C: Synthesis of Acyl Hydrazide

Objective: Precursor for 1,3,4-oxadiazoles. Risk: Hydrazine is a potent nucleophile that will readily displace the 4-Cl at room temperature if not controlled.

Protocol:

-

Method: Use the methyl ester directly but control temperature strictly.

-

Reaction: Dissolve Methyl ester (1.0 eq) in Ethanol.

-

Addition: Add Hydrazine Hydrate (5.0 eq) slowly at -10°C to 0°C .

-

Monitoring: Stir at 0°C for 2 hours. Do not reflux.

-

Validation: Check LCMS.[1] If C-4 displacement is observed (M+Mass of Hydrazine - HCl), switch to the Acid Chloride method (Module B) using Boc-protected hydrazine, followed by deprotection.

-

-

Isolation: The hydrazide often precipitates upon adding cold water. Filter and wash with cold ethanol.

Module D: Selective Reduction to Alcohol

Objective: Convert ester to primary alcohol (–CH₂OH) without reducing the heteroaromatic ring or removing the halogen.

Protocol:

-

Reagent Choice: Sodium Borohydride (NaBH₄) alone is too slow; LiAlH₄ is too aggressive (may dehalogenate).

-

System: NaBH₄ + CaCl₂ (generates Ca(BH₄)₂ in situ) or DIBAL-H at -78°C.

-

Recommended (NaBH₄/CaCl₂):

-

Dissolve ester (1 eq) and CaCl₂ (2 eq) in anhydrous Ethanol/THF (2:1).

-

Add NaBH₄ (4 eq) portion-wise at 0°C.

-

Stir at RT overnight.

-

-

Quench: Carefully add saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc. The product is the (4-chloro-6-fluoroquinolin-2-yl)methanol.

Data Summary & Troubleshooting

| Derivative Target | Reagent System | Critical Parameter | Common Pitfall |

| Carboxylic Acid | LiOH / THF / H₂O | pH control during workup | Acidifying with hot conc. HCl hydrolyzes 4-Cl to 4-OH (quinolone). |

| Amide | SOCl₂ then Amine | Temperature (0°C) | Refluxing with amine causes |

| Hydrazide | Hydrazine Hydrate | Stoichiometry & Temp | Excess hydrazine at RT displaces 4-Cl. Keep cold. |

| Alcohol | NaBH₄ / CaCl₂ | Solvent dryness | Water kills the active hydride species; use anhydrous EtOH/THF. |

References

-

Scaffold Reactivity & Synthesis

- Bioactive Quinoline-2-carboxamide derivatives and their synthesis via acid chloride activ

- Source: Journal of Medicinal Chemistry.

-

Selective Reduction Protocols

- Methodologies for reducing esters to alcohols in the presence of halogens using NaBH4/CaCl2.

-

Source: Organic Chemistry Portal, "Reduction of Carboxylic Esters".[2]

-

Fluoroquinolone Precursor Chemistry

- Discussion on the reactivity of 4-chloro-3-quinoline esters vs 2-quinoline esters.

- Source: Frontiers in Chemistry, "4-Aminoquinoline: a comprehensive review of synthetic str

-

General Derivatization Techniques

Sources

Troubleshooting & Optimization

troubleshooting guide for the synthesis of substituted quinolines

Technical Support Center: Synthesis of Substituted Quinolines

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: QUIN-SYNTH-OPT-2026

Welcome to the Quinoline Synthesis Technical Hub

You are likely here because your reaction flask contains a black, intractable tar instead of a crystalline solid, or your LC-MS shows an inseparable mixture of regioisomers. I have spent two decades optimizing heterocycle synthesis; quinolines are notoriously deceptive—theoretically simple, yet practically temperamental.

This guide moves beyond textbook definitions to address the causality of failure. We will troubleshoot the three dominant methodologies: the violent Acid-Catalyzed Condensations (Skraup/Doebner-von Miller), the sensitive Carbonyl Condensations (Friedländer/Combes), and modern Transition-Metal Catalyzed (TMC) routes.

Module 1: The "Tar" Problem (Skraup & Doebner-von Miller)[1][2]

The Core Issue: These reactions rely on the in-situ generation of

Visualizing the Failure Point

Caption: The kinetic competition between conjugate addition (green) and polymerization (red) determines yield.

Troubleshooting Q&A

Q: My Skraup reaction exothermed violently and ejected material. How do I control this? A: The dehydration of glycerol to acrolein is endothermic, but the subsequent Michael addition is exothermic. When these happen simultaneously, thermal runaway occurs.

-

The Fix: Use a Moderator . Add Ferrous Sulfate (

) or Boric Acid to the reaction. -

Protocol Adjustment: Do not mix everything at once. Heat the aniline/acid/moderator first, then add the glycerol dropwise.

Q: I am using a meta-substituted aniline and getting a 50:50 mixture of 5- and 7-substituted quinolines. Can I shift this? A: This is the classic "Meta-Aniline Dilemma." The ring closure occurs ortho to the amine. In meta-substituted anilines, there are two non-equivalent ortho positions.

-

Electronic Control:

-

EDG (e.g., -OMe): Strongly activates the para position (relative to itself), favoring ring closure at the sterically less hindered site (7-substituted product).

-

EWG (e.g., -Cl, -NO2): Deactivates the ring. Cyclization is sluggish and regioselectivity is poor, often governed by steric hindrance rather than electronics.

-

-

The Fix: If you need the 5-isomer specifically, you cannot rely on Skraup. Switch to a Friedländer synthesis using a pre-functionalized 2-amino-3-substituted benzaldehyde.

Q: My Doebner-von Miller reaction yields <20% product and 80% black solid. A: You are polymerizing your aldehyde.

-

The Fix: Switch to a Biphasic System (e.g., Toluene/6M HCl). The reactive aldehyde stays largely in the organic layer, while the acid catalyst is in the aqueous layer. The reaction only occurs at the interface, keeping the aldehyde concentration low relative to the aniline and preventing self-polymerization [2].

Module 2: Condensation Sensitivity (Friedländer & Combes)

The Core Issue: These methods are milder but suffer from the "Aldol Trap"—the ketone starting material reacts with itself (self-condensation) faster than with the aniline.

Robust Protocol: Acid-Catalyzed Combes Variation

Use this when base-catalyzed Friedländer fails due to ketone sensitivity.

-

Setup: Equip a flask with a Dean-Stark trap.

-

Reagents: Combine Aniline (1.0 equiv) and

-Diketone (1.1 equiv) in Toluene. -

Catalyst: Add p-Toluenesulfonic acid (pTsOH) (0.05 equiv). Do not use HCl; water must be removed.

-

Step 1 (Imine Formation): Reflux until 1 equiv of water is collected. Isolate the intermediate imine if unstable.

-

Step 2 (Cyclization): Dissolve the imine in concentrated

(or PPA) at 0°C, then heat to 100°C for 1 hour. -

Quench: Pour onto crushed ice/NH4OH.

Troubleshooting Q&A

Q: My 2-aminobenzaldehyde starting material decomposes before I can use it. A: 2-aminobenzaldehydes are notoriously unstable due to self-condensation.

-

The Fix: Use the 2-nitrobenzaldehyde precursor. Perform the reduction (Fe/HCl or

) in situ in the presence of the ketone. As soon as the amine forms, it is trapped by the ketone to form the quinoline [3].

Q: I am getting the "Wrong" Regioisomer in Combes Synthesis. A: Combes synthesis regiochemistry depends on the acid strength.

-

Kinetic Control: Milder acids favor the formation of the imine on the more nucleophilic carbonyl, leading to one isomer.

-

Thermodynamic Control: Strong acids (conc.

) allow equilibration. -

The Fix: If using an unsymmetrical diketone (

), steric bulk dictates the outcome. The aniline attacks the less hindered carbonyl first.

Module 3: Modern Transition-Metal Catalysis (TMC)

The Core Issue: While TMC offers mild conditions, it introduces "silent failures" where the catalyst dies due to poisoning or improper oxidation states.

Method Selection Strategy

Caption: Decision matrix for selecting the optimal synthetic route based on substrate constraints.

Troubleshooting Q&A

Q: My Pd-catalyzed cyclization (Larock-type) stops at 50% conversion. A: This is often due to Catalyst Poisoning by the product itself. Quinolines are excellent ligands for Palladium.

-

The Fix: Increase the catalyst loading slightly or, more elegantly, use a bulky phosphine ligand (e.g., XPhos or BrettPhos) that prevents the quinoline nitrogen from binding effectively to the metal center [4].

Q: I am trying a C-H activation route, but I see no product. A: C-H activation requires a specific oxidant to regenerate the active Pd(II) species from Pd(0).

-

The Fix: Check your oxidant.[1] If using

, ensure it is dry. If using

Module 4: Purification & Characterization

The "Zinc Chloride Trick" If you have a messy reaction mixture (especially from Skraup/Doebner-Miller) containing unreacted aniline and tars, do not rely solely on column chromatography.

-

Dissolve the crude oil in dilute HCl.

-

Add a saturated solution of Zinc Chloride (

) in dilute HCl. -

The Quinoline-Chlorozincate complex (

) will precipitate as a solid, leaving many impurities in solution [6]. -

Filter the solid and wash with cold dilute HCl.

-

Suspend the solid in water and basify with concentrated Ammonium Hydroxide to release the free quinoline.

-

Extract with DCM.

Data Summary: Method Comparison

| Feature | Skraup / Doebner-Miller | Friedländer / Combes | Transition Metal Cat. |

| Atom Economy | High | Moderate (Loss of H2O) | Moderate to Low |

| Reaction Conditions | Harsh (Acid/Heat) | Moderate | Mild |

| Regiocontrol | Poor (for meta-anilines) | Excellent (Pre-defined) | Good (Ligand controlled) |

| Scale-up | Excellent (Kg scale) | Good | Expensive (Catalyst cost) |

| Major Failure Mode | Tar / Polymerization | Self-Condensation | Catalyst Deactivation |

References

-

Organic Syntheses , Coll.[3] Vol. 1, p.478 (1941); Vol. 20, p.79 (1940). Quinoline Synthesis using Ferrous Sulfate.[2][4]Link

-

BenchChem Technical Support . Troubleshooting Doebner-von Miller Synthesis.Link[1]

-

Organic Reactions . The Friedländer Synthesis of Quinolines.[5][6][7][8]Link

-

Journal of the American Chemical Society . Regiocontrol in Transition-Metal-Catalyzed C-H Functionalization.Link

-

MDPI . Recent Progress in Palladium-Catalyzed Quinoline Formation.[9][10]Link

-

ResearchGate . Purification of Quinolines via Zinc Chloride Complexes.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicreactions.org [organicreactions.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Welcome to the technical support center for the purification of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a key intermediate in the synthesis of various pharmaceuticals, its purity is paramount. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 4-chloro-6-fluoroquinoline-2-carboxylate?

A1: While a definitive list of impurities is highly dependent on the specific synthetic route employed, you can anticipate several classes of byproducts. These often include unreacted starting materials, intermediates from incomplete cyclization, and products of side reactions such as hydrolysis of the methyl ester to the corresponding carboxylic acid. Positional isomers formed during the synthesis can also be a significant impurity.

Q2: My crude product is a dark, oily residue. Is this normal, and how should I proceed?

A2: It is not uncommon for the crude product of quinoline synthesis to be dark and contain tars or polymeric materials. Before attempting advanced purification methods like column chromatography or recrystallization, it is advisable to perform a preliminary purification. This can involve dissolving the crude material in a suitable solvent like dichloromethane or ethyl acetate, treating it with activated charcoal to remove some of the colored impurities, and then filtering through a pad of celite or silica gel.

Q3: What are the recommended analytical techniques to assess the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is invaluable for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation and identifying any residual solvents or structural isomers. Mass Spectrometry (MS) will confirm the molecular weight of your compound and can help in the identification of unknown impurities.

Q4: Is Methyl 4-chloro-6-fluoroquinoline-2-carboxylate stable to prolonged storage?

A4: As an ester, this compound is susceptible to hydrolysis, particularly if exposed to moisture, acids, or bases. For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark, and dry place.

Troubleshooting Guide

Issue 1: Difficulty in Achieving High Purity by Recrystallization

Q: I've tried recrystallizing my Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, but the purity is not improving significantly, or I'm getting poor recovery. What's going wrong?

A: The success of recrystallization hinges on the choice of solvent and the nature of the impurities.

-

Underlying Cause: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. If your impurities have similar solubility profiles to your product, recrystallization will be inefficient.

-

Troubleshooting Protocol:

-

Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. A good starting point is to test solvents like methanol, ethanol, isopropanol, ethyl acetate, chloroform, and toluene. A related compound, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, has been successfully recrystallized from chloroform[1].

-

Solvent Combination: If a single solvent does not provide adequate separation, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Then, allow the solution to cool slowly. Common pairs include dichloromethane/hexane or ethyl acetate/hexane.

-